Cas no 43128-97-8 (1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone)

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone structure
43128-97-8 structure
Product Name:1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
CAS No:43128-97-8
MF:C17H15NO2
MW:265.306504487991
CID:1029781
PubChem ID:43161257
Update Time:2025-07-31

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
    • 43128-97-8
    • 1-(1H-INDOL-3-YL)-2-(4-METHOXY-PHENYL)-ETHANONE
    • DTXSID10655621
    • 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one
    • MDL: MFCD13468735
    • Inchi: 1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3
    • InChI Key: FSEZPVRFPZRXPD-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(=CC=1)OC)C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 265.110278721g/mol
  • Monoisotopic Mass: 265.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 42.1Ų

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone Pricemore >>

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Additional information on 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone

The compound 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone (CAS No. 43128-97-8) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of indole derivatives, which have garnered significant attention in the fields of chemistry, pharmacology, and materials science due to their versatile properties and potential biological activities.

The molecular structure of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone consists of an indole ring fused with a benzene ring, featuring a ketone group at the 2-position and a methoxy-substituted phenyl group at the 3-position. This arrangement imparts the molecule with a combination of aromaticity, conjugation, and functional group reactivity, making it an intriguing subject for both theoretical and experimental studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of indole derivatives like this compound. Researchers have explored various methodologies, including the Povarov reaction, Ullmann coupling, and Stille coupling, to construct such complex structures with high precision. These methods not only enhance the scalability of production but also allow for fine-tuning of the molecule's properties by introducing different substituents.

One of the most compelling aspects of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is its potential in drug discovery. Indole-based compounds are known for their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits antioxidant activity, which could be harnessed in developing therapeutic agents for oxidative stress-related diseases like neurodegenerative disorders and cardiovascular diseases.

In addition to its biological applications, this compound has also found relevance in materials science. Its aromaticity and conjugated system make it a promising candidate for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties could contribute to enhanced device performance.

The synthesis of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone involves a series of well-defined steps that highlight the principles of modern organic synthesis. The starting material is typically an indole derivative, which undergoes functionalization at specific positions to introduce the desired substituents. The use of transition metal catalysts and microwave-assisted synthesis has significantly streamlined these processes, making them more efficient and environmentally friendly.

From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and crystalline properties, ensuring that it meets the highest standards for both research and industrial applications.

In conclusion, 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone (CAS No. 43128-97-8) is a multifaceted compound with immense potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development.

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